molecular formula C20H25NO B3263316 1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol CAS No. 371981-24-7

1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol

Cat. No.: B3263316
CAS No.: 371981-24-7
M. Wt: 295.4 g/mol
InChI Key: LVRHAWGOMNIAIE-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol is a chemical compound with the molecular formula C20H25NO. It is a derivative of piperidin-4-ol, characterized by the presence of a benzyl group and a 3,5-dimethylphenyl group attached to the piperidine ring.

Preparation Methods

The synthesis of 1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, benzyl chloride, and 3,5-dimethylphenyl magnesium bromide.

    Grignard Reaction: The 3,5-dimethylphenyl magnesium bromide is prepared via a Grignard reaction, where 3,5-dimethylbromobenzene reacts with magnesium in anhydrous ether.

    N-Alkylation: Piperidine is then subjected to N-alkylation with benzyl chloride in the presence of a base, such as sodium hydride, to form N-benzylpiperidine.

    Addition Reaction: The N-benzylpiperidine is reacted with the 3,5-dimethylphenyl magnesium bromide to form the desired product, this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl and 3,5-dimethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Hydrogenation: Catalytic hydrogenation can be employed to reduce double bonds or aromatic rings present in the compound.

Common reagents and conditions used in these reactions include organic solvents (e.g., ether, dichloromethane), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydride).

Scientific Research Applications

1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol involves its interaction with specific molecular targets. As a CCR5 antagonist, the compound binds to the CCR5 receptor, blocking the entry of HIV-1 into host cells. This interaction is facilitated by the presence of a basic nitrogen atom in the piperidine ring, which forms a salt-bridge interaction with the receptor. Additionally, the lipophilic benzyl and 3,5-dimethylphenyl groups enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol can be compared with other piperidin-4-ol derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-16-12-17(2)14-19(13-16)20(22)8-10-21(11-9-20)15-18-6-4-3-5-7-18/h3-7,12-14,22H,8-11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRHAWGOMNIAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2(CCN(CC2)CC3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901215134
Record name 4-(3,5-Dimethylphenyl)-1-(phenylmethyl)-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901215134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371981-24-7
Record name 4-(3,5-Dimethylphenyl)-1-(phenylmethyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=371981-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,5-Dimethylphenyl)-1-(phenylmethyl)-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901215134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5 mL (36.8 mmol) of 5-bromo-m-xylene were dissolved in 40 mL of dry THF under a nitrogen atmosphere. The resulting solution was cooled to −50° C. and 36.5 mL (58.4 mmol) of a 1.6 M solution of n-BuLi in hexane were added dropwise. The reaction mixture was stirred 30 min, then a solution of 10.3 mL (58.4 mmol) of 1-benzyl-4-piperidone in 20 mL of dry THF was added dropwise; stirring was continued for 1 h at −50° C., then the reaction mixture was allowed to warm to room temperature overnight. Water was added carefully and TIF was removed in vacuo; the resulting aqueous solution was extracted with AcOEt, the organic phase was dried and the solvent was removed in vacuo. The resulting crude product was purified by flash chromatography, eluting with a mixture CH2Cl2/MeOH/conc. NH4OH 100:2:0.4 respectively, yielding 5.44 g of the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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